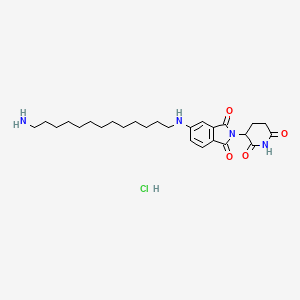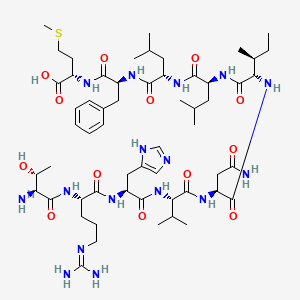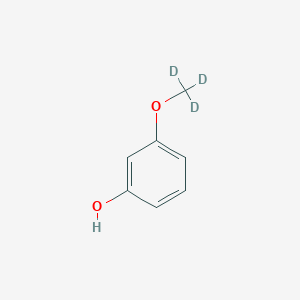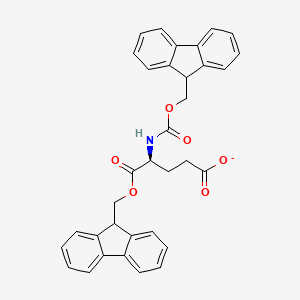
Pomalidomide-5-C13-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5-C13-NH2 (hydrochloride) is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is specifically designed to act as a ligand for the E3 ubiquitin ligase cereblon, which is involved in the targeted degradation of proteins. Pomalidomide-5-C13-NH2 (hydrochloride) is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C13-NH2 (hydrochloride) involves several steps, starting from pomalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Pomalidomide-5-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-5-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Pomalidomide-5-C13-NH2 (hydrochloride), which can be used in further research and development of PROTACs .
Applications De Recherche Scientifique
Pomalidomide-5-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
Pomalidomide-5-C13-NH2 (hydrochloride) exerts its effects by binding to the E3 ubiquitin ligase cereblon. This binding recruits cereblon to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pomalidomide-C3-NH2 (hydrochloride)
- Pomalidomide-PEG1-NH2 (hydrochloride)
- Pomalidomide-PEG3-NH2 (hydrochloride)
Uniqueness
Pomalidomide-5-C13-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide distinct binding properties and reactivity. This uniqueness makes it particularly useful in the development of PROTACs with specific target protein degradation profiles .
Propriétés
Formule moléculaire |
C26H39ClN4O4 |
|---|---|
Poids moléculaire |
507.1 g/mol |
Nom IUPAC |
5-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-28-19-12-13-20-21(18-19)26(34)30(25(20)33)22-14-15-23(31)29-24(22)32;/h12-13,18,22,28H,1-11,14-17,27H2,(H,29,31,32);1H |
Clé InChI |
GXFXEOLNJJHBOC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)

![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)


![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)




![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
